

# 4,6-Dichlorobenzofuran: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4,6-Dichlorobenzofuran

Cat. No.: B071796

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[December 24, 2025]

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **4,6-dichlorobenzofuran** (CAS No: 175203-95-9). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and relevant data from related compounds to serve as a valuable resource for research and development.

## Core Physical and Chemical Properties

**4,6-Dichlorobenzofuran** is a halogenated derivative of benzofuran. Its core structure consists of a benzene ring fused to a furan ring, with chlorine atoms substituted at the 4th and 6th positions.

Table 1: Physical and Chemical Properties of **4,6-Dichlorobenzofuran**

Property	Value	Source/Method
IUPAC Name	4,6-Dichlorobenzofuran	-
CAS Number	175203-95-9	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> O	[1]
Molecular Weight	187.02 g/mol	[1]
Appearance	Not available (likely a solid at room temperature)	-
Melting Point	Not experimentally determined	-
Boiling Point	Not experimentally determined	-
Solubility	Insoluble in water. Predicted to be soluble in organic solvents such as ethanol, acetone, and benzene.	Prediction based on parent compound

## Spectral Data (Predicted)

No experimental spectral data for **4,6-dichlorobenzofuran** has been identified in the available literature. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted Spectral Data for **4,6-Dichlorobenzofuran**

Spectrum	Predicted Characteristics
$^1\text{H}$ NMR	Aromatic protons would likely appear as multiplets in the range of $\delta$ 7.0-8.0 ppm. The furan ring protons would also be in the aromatic region.
$^{13}\text{C}$ NMR	Aromatic and furan carbons would appear in the $\delta$ 110-160 ppm region. Carbons attached to chlorine atoms would be deshielded.
Mass Spectrum	The molecular ion peak $[\text{M}]^+$ would be expected at $m/z$ 186, with a characteristic isotopic pattern for two chlorine atoms ( $[\text{M}+2]^+$ at ~65% and $[\text{M}+4]^+$ at ~10% of the $[\text{M}]^+$ peak).

## Chemical Reactivity and Synthesis

The reactivity of **4,6-dichlorobenzofuran** is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic benzofuran core. It may undergo electrophilic substitution reactions, although the chlorine substituents would be deactivating.

## Hypothetical Synthesis Protocol

A specific experimental protocol for the synthesis of **4,6-dichlorobenzofuran** is not readily available. However, a plausible synthetic route could involve the following steps, based on general methods for benzofuran synthesis:

- Chlorination of a Phenolic Precursor: Starting with a suitable phenol, chlorination at the desired positions would be the initial step.
- Introduction of the Furan Ring: This could be achieved through various methods, such as the Perkin rearrangement or a Williamson ether synthesis followed by cyclization.



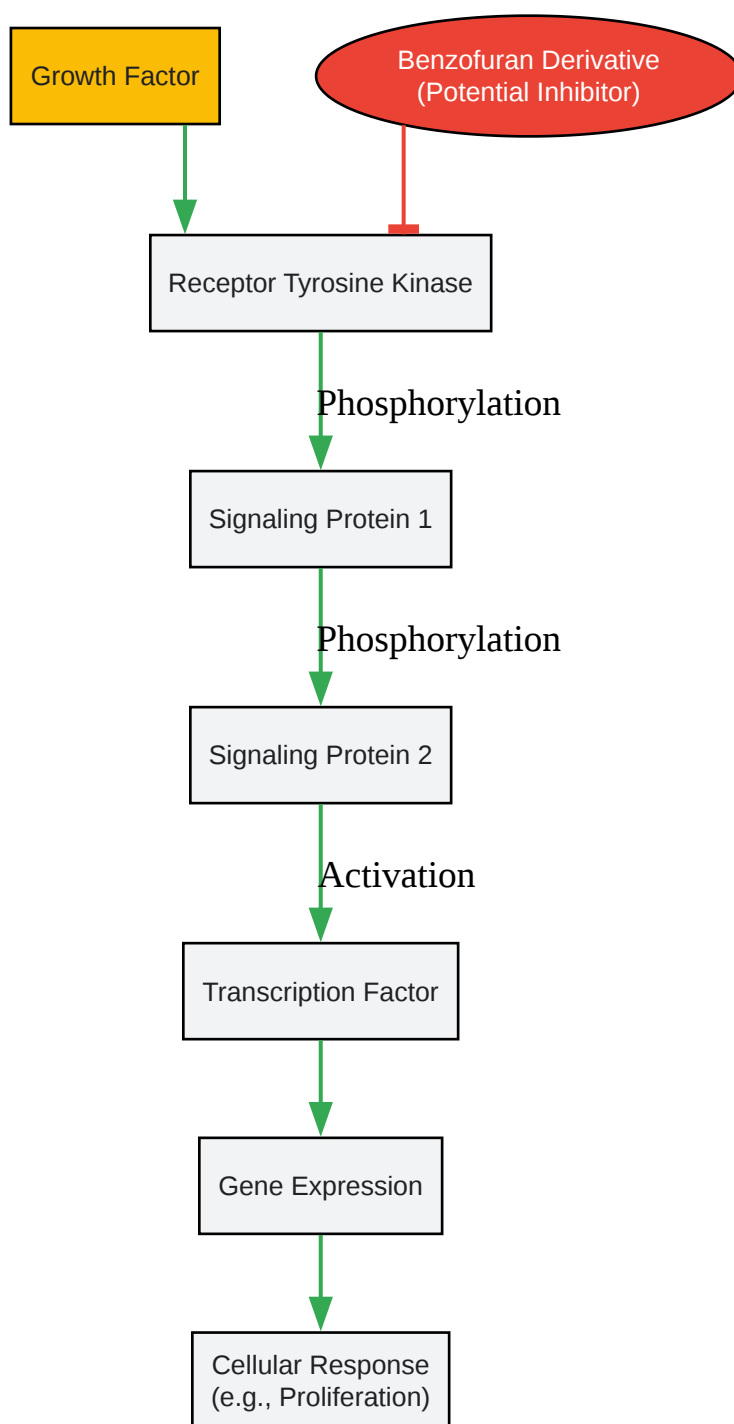
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Caption: A plausible synthetic workflow for **4,6-Dichlorobenzofuran**.

## Biological Activity and Signaling Pathways

Direct studies on the biological activity of **4,6-dichlorobenzofuran** are not available. However, the benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antifungal, and antibacterial activities. It is plausible that **4,6-dichlorobenzofuran** may exhibit some of these properties.

Many benzofuran derivatives have been shown to interact with various cellular signaling pathways. For instance, some derivatives act as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival.



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Caption: A simplified representation of a generic kinase signaling pathway potentially modulated by benzofuran derivatives.

## Conclusion

**4,6-Dichlorobenzofuran** remains a compound with largely uncharacterized experimental properties. The information presented in this guide, based on predictions and data from related structures, provides a foundational understanding for researchers. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological profile, which could unlock its potential in drug discovery and other scientific applications.

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## References

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- To cite this document: BenchChem. [4,6-Dichlorobenzofuran: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071796#physical-and-chemical-properties-of-4-6-dichlorobenzofuran]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)